molecular formula C14H16N4O3S B2806573 N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 872597-68-7

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Cat. No.: B2806573
CAS No.: 872597-68-7
M. Wt: 320.37
InChI Key: HZHJYEJUVMJUMO-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a 4-amino-2-(methylthio)pyrimidine-5-carbonitrile core, which is used in laboratory chemicals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-amino-2-(methylthio)quinolines are synthesized through triflic acid-mediated N-heteroannulation of α-functionalized-β-anilino-β-(methylthio)acrylonitriles .

Scientific Research Applications

Metabolic Fate and Disposition Studies

Compounds with intricate structures including pyrimidine derivatives have been the subject of metabolism and disposition studies. For instance, research involving potent HIV integrase inhibitors utilized 19F-NMR spectroscopy to understand the metabolic fate and excretion balance in rats and dogs. These studies are crucial for identifying metabolic pathways and potential biological transformations the compound might undergo, influencing its pharmacokinetic profile (E. Monteagudo et al., 2007).

Antimicrobial Applications

Derivatives incorporating thiazole and pyrimidine rings have been explored for their antimicrobial potential. A study synthesized a series of compounds evaluated for in vitro antibacterial and antifungal activities, highlighting the therapeutic intervention capabilities against microbial diseases. This suggests that compounds structurally related to the one may also possess valuable antimicrobial properties (N. Desai et al., 2013).

Anticancer Activity

Research focusing on the synthesis and structural analysis of compounds, including those with pyrimidine scaffolds, has identified significant anticancer activities. For example, a compound synthesized for its potential in inhibiting human colon cancer, lung adenocarcinoma, and gastric cancer cell lines showed promising results. This demonstrates the potential of pyrimidine derivatives in the development of novel anticancer agents (Pei Huang et al., 2020).

Molecular Structure and Drug Design

The study of molecular structures, including various pyrimidine derivatives, is integral to drug discovery and design. Detailed investigations into their molecular configurations, electron delocalization, and crystal structures can inform the design of more effective pharmacological agents. Such research lays the groundwork for the rational design of drugs with optimized efficacy and reduced toxicity (J. N. Low et al., 1994).

Properties

IUPAC Name

N-(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-3-21-9-6-4-8(5-7-9)12(19)16-10-11(15)17-14(22-2)18-13(10)20/h4-7H,3H2,1-2H3,(H,16,19)(H3,15,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHJYEJUVMJUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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